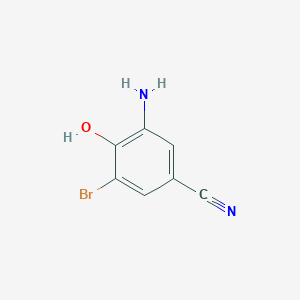

3-Amino-5-bromo-4-hydroxybenzonitrile

Description

Significance of Benzonitrile (B105546) Scaffolds in Contemporary Medicinal Chemistry Research

The benzonitrile moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their biological activity. The nitrile group's electronic properties and ability to act as a hydrogen bond acceptor allow it to mimic other functional groups, such as carbonyls, and interact with biological targets like enzymes and receptors. nih.gov This has led to the development of numerous nitrile-containing pharmaceuticals for a wide range of diseases. For instance, substituted benzonitriles are key components in drugs developed as selective inhibitors of enzymes like aromatase for cancer therapy. nih.gov The versatility of the benzonitrile core allows for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles, making it a valuable building block in the quest for more effective and selective therapeutic agents.

Role of Benzonitrile Derivatives in Advanced Materials Science and Catalysis

Beyond the realm of medicine, benzonitrile derivatives play a crucial role in the development of advanced materials. Their unique electronic and photophysical properties are harnessed in the creation of organic light-emitting diodes (OLEDs), where they can function as electron transport materials. rsc.org The tailored substitution on the benzonitrile ring allows for the tuning of properties like triplet energy and charge mobility, which are critical for the efficiency and lifetime of OLED devices. rsc.org Furthermore, benzonitrile derivatives are utilized in the synthesis of polymers and dyes. researchgate.net In the field of catalysis, these compounds can act as ligands for transition metals or be subjected to catalytic transformations themselves, such as hydrogenation to produce valuable amines or C-CN bond activation for the synthesis of complex organic molecules. acs.orgutexas.edu

Historical Context of Substituted Phenolic Benzonitriles in Chemical Synthesis and Biological Studies

The synthesis of substituted phenols has long been a focal point in organic chemistry due to their prevalence in natural products and their importance as industrial chemicals. oregonstate.edu The combination of a phenolic hydroxyl group and a nitrile function on a benzene (B151609) ring gives rise to substituted phenolic benzonitriles, a class of compounds with a rich history of investigation. Early research focused on developing synthetic methodologies to access these compounds with specific substitution patterns, as the regiochemistry of the substituents significantly influences the molecule's properties. oregonstate.edu These compounds have been explored for their potential biological activities, drawing from the known bioactivity of both phenols and benzonitriles. nih.govrdd.edu.iq Phenolic compounds are well-known for their antioxidant properties, while the nitrile group can impart a range of pharmacological effects. rdd.edu.iqnih.gov The study of substituted phenolic benzonitriles has therefore been driven by the desire to create novel molecules with combined or enhanced biological activities.

Research Gaps and Opportunities for 3-Amino-5-bromo-4-hydroxybenzonitrile

Despite the broad interest in substituted benzonitriles, specific and detailed research on this compound is notably absent in publicly available scientific literature. While synthetic routes for structurally similar compounds, such as 4-Amino-3-bromo-5-chlorobenzonitrile (B1590959) and 3-hydroxy-4-amino-benzonitrile, have been reported, a dedicated study on the synthesis and properties of this compound is yet to be found. chemicalbook.comgoogle.com This lack of information presents a significant research gap but also a wealth of opportunities.

The unique substitution pattern of this compound, featuring an amino group, a bromine atom, a hydroxyl group, and a nitrile function, suggests a high potential for diverse chemical transformations and biological activities. The presence of multiple reactive sites opens up avenues for its use as a versatile building block in the synthesis of more complex molecules. Furthermore, the combination of electron-donating (amino, hydroxyl) and electron-withdrawing (bromo, nitrile) groups is likely to result in interesting electronic and photophysical properties, making it a candidate for investigation in materials science. The exploration of its biological profile, including potential antimicrobial, anticancer, or enzyme inhibitory activities, remains a completely untapped field.

Given the established importance of its constituent chemical motifs, a thorough investigation into the synthesis, characterization, and application of this compound is a promising endeavor for chemical research. The data tables below provide a glimpse into the properties of related compounds, hinting at the potential characteristics of this understudied molecule.

Table 1: Physicochemical Properties of Related Benzonitrile Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 3-Bromo-4-hydroxybenzonitrile (B56826) | 2315-86-8 | C₇H₄BrNO | 198.02 |

| 4-Amino-2-bromo-3-hydroxybenzonitrile | --- | C₇H₅BrN₂O | 213.03 |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Amino-3-bromo-5-chlorobenzonitrile |

| 3-hydroxy-4-amino-benzonitrile |

| 3-Bromo-4-hydroxybenzonitrile |

| 4-Amino-2-bromo-3-hydroxybenzonitrile |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-bromo-4-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2,11H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNKXCBVDFTVLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Retrosynthetic Analysis of 3-Amino-5-bromo-4-hydroxybenzonitrile

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, the primary disconnections involve the carbon-bromine (C-Br) and carbon-nitrogen (C-N) bonds, guided by the directing effects of the substituents on the aromatic ring.

The powerful ortho-, para-directing hydroxyl group and the meta-directing cyano group are key influencers of electrophilic aromatic substitution. A primary disconnection strategy would target the C-Br and C-N bonds, suggesting precursors like 4-hydroxybenzonitrile (B152051) or 4-aminobenzonitrile.

Two plausible retrosynthetic pathways emerge:

Pathway A : This pathway starts with the functionalization of 4-hydroxybenzonitrile. The hydroxyl group strongly activates the positions ortho to it (C3 and C5). The first step would be a regioselective bromination at one of these positions. The subsequent introduction of the amino group at the other ortho position would likely proceed via nitration followed by reduction, as direct amination is challenging.

Pathway B : An alternative approach begins with a precursor already containing the amino group, such as 4-amino-3-hydroxybenzonitrile (B1279274). google.com In this case, the synthesis simplifies to a single step of regioselective bromination. The strong activating and ortho-, para-directing effects of both the amino and hydroxyl groups would direct the incoming electrophile (bromine) to the C5 position.

These analyses suggest that the synthesis is highly dependent on the controlled, stepwise introduction of the bromo and amino functionalities onto a core benzonitrile (B105546) structure, with 4-hydroxybenzonitrile being a logical and readily available starting material. researchgate.net

**2.2. Targeted Synthesis Approaches

Based on the retrosynthetic analysis, several targeted synthesis strategies can be devised. These approaches focus on achieving high regioselectivity and efficiency in each step.

The introduction of a bromine atom onto the benzonitrile ring is a critical step. Starting from 4-hydroxybenzonitrile, the hydroxyl group's strong activating effect directs electrophilic substitution to the positions ortho to it (C3 and C5). A controlled, regioselective monobromination is required to produce the key intermediate, 3-bromo-4-hydroxybenzonitrile (B56826).

One established method involves the reaction of 4-hydroxybenzonitrile with bromine in a mixed solvent system of dichloromethane (B109758) and N,N-dimethylformamide (DMF), using iodine as a catalyst. researchgate.net The reaction is typically maintained at a low temperature (below 10°C) to control the reactivity and prevent over-bromination. researchgate.net The choice of an appropriate solvent system is crucial; for instance, using organic acids like acetic acid can also influence the selectivity of the bromination reaction. google.com

The reaction proceeds as follows:

Starting Material : 4-hydroxybenzonitrile

Reagents : Bromine, Iodine (catalyst)

Solvent : Dichloromethane/DMF

Product : 3-bromo-4-hydroxybenzonitrile. researchgate.net

This step effectively installs the bromine atom at the desired C3 position, ortho to the hydroxyl group and meta to the nitrile group, setting the stage for the introduction of the amino group.

With 3-bromo-4-hydroxybenzonitrile as the intermediate, the next strategic step is the introduction of an amino group at the C5 position. Direct amination of aryl halides can be challenging. A more common and reliable method is to introduce a nitro group (–NO2) via electrophilic aromatic nitration, followed by its reduction to an amino group (–NH2).

The nitration of 3-bromo-4-hydroxybenzonitrile would be directed by the existing substituents. The powerful hydroxyl group will direct the incoming nitro group to the C5 position, which is the remaining activated ortho position. Standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) would need to be carefully controlled to achieve the desired regioselectivity.

Following successful nitration, the resulting 3-bromo-5-nitro-4-hydroxybenzonitrile can be reduced to the target compound. Common reduction methods include catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst) or chemical reduction using agents like tin(II) chloride (SnCl2) in hydrochloric acid.

An alternative strategy involves starting with an amino-substituted precursor, thereby avoiding the nitration-reduction sequence. For example, the synthesis of the related 4-amino-3-bromo-5-chlorobenzonitrile (B1590959) is achieved by brominating 4-amino-3-chlorobenzonitrile (B1332060) directly. chemicalbook.com This highlights a pathway where the amino group is present from the start, and bromination is the subsequent step.

Combining the individual steps into a coherent multi-step synthesis is essential for producing this compound. A logical sequence starting from a common intermediate like 4-hydroxybenzonitrile demonstrates this approach. researchgate.net

A plausible multi-step pathway is:

Bromination : 4-hydroxybenzonitrile is regioselectively brominated to yield 3-bromo-4-hydroxybenzonitrile. researchgate.net

Nitration : The intermediate, 3-bromo-4-hydroxybenzonitrile, is nitrated to introduce a nitro group at the C5 position, forming 3-bromo-4-hydroxy-5-nitrobenzonitrile.

Reduction : The nitro group of the dually substituted intermediate is reduced to an amino group to yield the final product, this compound.

Modern advancements in chemical synthesis, such as flow chemistry, offer a new paradigm for multi-step processes. syrris.jp In a flow synthesis, reagents are immobilized on solid supports and packed into columns. The starting material is then pumped sequentially through these columns, allowing for a continuous transformation from simple precursors to complex target molecules without the need for manual separation and purification between steps. syrris.jp This approach can significantly improve efficiency, safety, and automation in producing complex molecules. syrris.jp

While the previously discussed routes build upon a pre-existing nitrile, an alternative strategy in aromatic synthesis involves introducing the cyano group at a later stage. Palladium-catalyzed cyanation is a powerful and widely used method for converting aryl halides (Ar-X) into aryl nitriles (Ar-CN). rsc.org This reaction has broad applications in the synthesis of pharmaceuticals and other fine chemicals. nih.gov

The catalytic cycle generally involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (e.g., a dibromo-aminophenol derivative) to form a palladium(II) intermediate. researchgate.net

Cyanation/Transmetalation : A cyanide source provides the cyano group, which displaces the halide from the palladium complex. researchgate.net

Reductive Elimination : The aryl nitrile product is eliminated from the palladium complex, regenerating the active palladium(0) catalyst. researchgate.net

A significant challenge in palladium-catalyzed cyanation is catalyst deactivation or "poisoning" by excess cyanide ions, which can disrupt every step of the catalytic cycle. nih.govresearchgate.net To mitigate this, researchers have developed methods using cyanide sources with low solubility or non-toxic alternatives. The use of potassium hexacyanoferrate(II) (K4[Fe(CN)6]) is a notable advancement, providing a safer and more practical cyanide source for laboratory and industrial applications. nih.gov Other alternatives, such as cuprous thiocyanate (B1210189) (CuSCN), have also been employed successfully. tcichemicals.com

| Cyanide Source | Key Characteristics | Advantages | Challenges | References |

|---|---|---|---|---|

| NaCN, KCN | Highly toxic, requires anhydrous conditions. | High reactivity. | High toxicity, potential for aerosolization, catalyst poisoning. | nih.gov |

| Zn(CN)2 | Less toxic than alkali metal cyanides. | Reduced toxicity, widely used for functionalized substrates. | Still poses significant hazard. | nih.gov |

| K4[Fe(CN)6]·3H2O | Non-toxic, stable solid. | Greatly enhanced safety, avoids catalyst poisoning, allows for low catalyst loadings. | Slower release of cyanide may require optimization. | nih.gov |

| CuSCN | Inexpensive and non-toxic cyanide source. | Safe, effective for cyanation of aryl halides and aryl boronic acids. | Reaction may require specific additives like formic acid. | tcichemicals.com |

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of benzonitrile synthesis, significant progress has been made, particularly in developing environmentally benign reaction media and catalysts.

A novel green synthetic route for benzonitriles utilizes ionic liquids (ILs) with multiple roles. rsc.orgnih.gov For instance, the synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) can be performed using a specific ionic liquid, [HSO3-b-Py]·HSO4, which acts simultaneously as a co-solvent, catalyst, and phase-separation agent. rsc.orgsemanticscholar.org This approach eliminates the need for traditional metal salt catalysts and avoids the production of corrosive byproducts like hydrochloric acid. nih.govsemanticscholar.org

The key advantages of this ionic liquid-based system include:

High Efficiency : The reaction can achieve 100% conversion and yield under optimized conditions (e.g., 120°C for 2 hours). rsc.orgresearchgate.net

Simplified Separation : Upon completion, the reaction mixture spontaneously separates into an organic product phase and an aqueous ionic liquid phase. nih.gov

Recyclability : The ionic liquid can be easily recovered and reused in subsequent batches without loss of activity. rsc.orgsemanticscholar.org

This methodology is applicable to a wide variety of aromatic, heteroaromatic, and aliphatic nitriles, offering a versatile and sustainable alternative to classical synthetic methods. rsc.orgresearchgate.net By integrating such green principles, the synthesis of complex molecules like this compound can be made more efficient and environmentally responsible.

Solvent-Free and Aqueous Reaction Media Studies

The use of solvent-free or aqueous reaction conditions is a cornerstone of green chemistry, aiming to reduce volatile organic compound (VOC) emissions and simplify product isolation. While specific studies focusing solely on the solvent-free or aqueous synthesis of this compound are not extensively detailed in the provided results, the broader context of organic synthesis points towards a general trend in this direction. For related compounds, such as the synthesis of 4-amino-5-pyrimidinecarbonitriles, reactions have been successfully carried out in water at reflux or under microwave heating, indicating the feasibility of aqueous media for similar nitrogen-containing heterocyclic syntheses. umich.edu The principles of green chemistry encourage the adaptation of such methods to a wider range of compounds.

Catalyst-Free and Eco-Friendly Methodologies

The development of catalyst-free and eco-friendly synthetic routes is of paramount importance for sustainable chemical manufacturing. An eco-friendly process for the synthesis of 3,5-dibromo-4-hydroxybenzonitrile has been reported, which utilizes a brominating reagent composed of alkali or alkaline earth metal bromide and bromate (B103136) salts in an aqueous acidic medium without a catalyst. google.comgoogle.com This method boasts high yields (91-99%) and purity (>99%) under ambient conditions, presenting a significant improvement over traditional methods that use hazardous reagents like liquid bromine. google.com Similarly, catalyst-free approaches for the synthesis of other nitrogen-containing compounds, such as amidinomaleimides, have been developed by activating an azide (B81097) with adjacent electron-withdrawing groups, suggesting that similar strategies could be applicable to the synthesis of this compound derivatives. nih.gov

Functional Group Transformations and Derivatization Studies

The chemical versatility of this compound stems from the presence of three distinct functional groups: an amino group, a hydroxyl group, and a nitrile group, all attached to a benzene (B151609) ring. This arrangement allows for a wide array of chemical transformations, making it a key building block in organic synthesis.

Reactivity of the Amino Group: Acylation, Alkylation, and Cyclization Studies

The amino group in this compound is a nucleophilic center that readily participates in various reactions.

Acylation: The amino group can be acylated to form amides. For instance, in the synthesis of related compounds like N-(2-Bromophenyl)-N'-(2-hydroxy-4-cyanophenyl) urea (B33335), the amino group of 4-amino-3-hydroxybenzonitrile is reacted with an isocyanate in the presence of a base to form a urea linkage. google.com This type of reaction is a common strategy for introducing new functionalities and building more complex molecules.

Alkylation: While specific examples of alkylation for this compound were not found, the general reactivity of aromatic amines suggests that N-alkylation is a feasible transformation, typically carried out using alkyl halides or other alkylating agents.

Cyclization: The amino group, often in concert with an adjacent functional group, can participate in cyclization reactions to form heterocyclic rings. For example, three-component reactions involving malononitrile, aldehydes, and N-unsubstituted amidines can lead to the formation of 4-amino-5-pyrimidinecarbonitrile derivatives. umich.edu This highlights the potential of the amino group in this compound to be a key component in the synthesis of fused heterocyclic systems.

Transformations at the Hydroxyl Group: Etherification and Esterification Reactions

The phenolic hydroxyl group imparts another layer of reactivity to the molecule, allowing for ether and ester formation.

Etherification: The hydroxyl group can be converted into an ether through reactions with alkyl halides in the presence of a base. A notable example is the synthesis of 3-bromo-4-isobutoxy benzonitrile, where 3-bromo-4-hydroxybenzonitrile is reacted with 1-bromo-2-methylpropane (B43306) in the presence of anhydrous potassium carbonate and a phase-transfer catalyst like PEG-400. researchgate.net

Esterification: Esterification of the hydroxyl group can be achieved by reacting it with acyl chlorides or anhydrides. This transformation is a standard method for protecting the hydroxyl group or for modifying the electronic and physical properties of the molecule.

| Reaction Type | Reagents and Conditions | Product | Reference |

| Etherification | 1-bromo-2-methylpropane, K2CO3, Acetone, PEG-400, reflux | 3-bromo-4-isobutoxy benzonitrile | researchgate.net |

Nitrile Group Reactions: Hydrolysis, Reduction, and Cycloaddition Chemistry (e.g., Tetrazole Formation)

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities. researchgate.net

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This is a fundamental transformation in organic synthesis. For example, the synthesis of febuxostat (B1672324) from methyl 4-hydroxybenzoate (B8730719) involves a hydrolysis step. researchgate.net

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This provides a route to aminomethyl-substituted phenols.

Cycloaddition (Tetrazole Formation): The [3+2] cycloaddition of an azide with the nitrile group is an efficient method for the synthesis of 5-substituted 1H-tetrazoles. nih.govyoutube.com This reaction can be catalyzed by various metal complexes, such as those of cobalt(II), to overcome the activation barrier. nih.gov The formation of a tetrazole ring from a nitrile is a significant transformation as tetrazoles are often used as bioisosteric replacements for carboxylic acids in medicinal chemistry. nih.govyoutube.com

| Reaction Type | Reagents and Conditions | Product Type | Significance | Reference |

| Hydrolysis | Acid or Base | Carboxylic Acid | Fundamental transformation | researchgate.net |

| Reduction | LiAlH4 or Catalytic Hydrogenation | Primary Amine | Synthesis of aminomethyl phenols | |

| [3+2] Cycloaddition | Sodium Azide, Metal Catalyst (e.g., Co(II) complex) | 5-substituted 1H-tetrazole | Bioisosteric replacement for carboxylic acids | nih.govyoutube.com |

Electrophilic Aromatic Substitution Studies on the Benzenoid Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and hydroxyl groups. These groups are ortho-, para-directing.

Mechanistic Elucidation of Novel Synthetic Routes

The synthesis of polysubstituted aromatic compounds such as this compound is a nuanced process, governed by the interplay of electronic and steric effects of the substituents on the benzene ring. Understanding the reaction mechanism is crucial for the optimization of reaction conditions and the development of efficient synthetic protocols. This section delves into the mechanistic details of novel synthetic routes to this compound, with a focus on kinetic studies of key reaction steps and the identification of reaction intermediates.

Kinetic Studies of Key Reaction Steps

The rate-determining step in electrophilic aromatic substitution, such as bromination, is typically the formation of the sigma complex, also known as the arenium ion intermediate. pressbooks.publibretexts.org The stability of this intermediate is heavily influenced by the substituents already present on the aromatic ring. The hydroxyl (-OH) group at position 4 is a strong activating group and ortho-, para-directing. The cyano (-CN) group, conversely, is a deactivating group and meta-directing.

In the bromination of 4-hydroxybenzonitrile, the hydroxyl group directs the incoming electrophile (Br+) to the positions ortho to it (positions 3 and 5). The formation of the sigma complex at these positions is stabilized by the resonance donation of a lone pair of electrons from the oxygen atom of the hydroxyl group.

A kinetic study of a related reaction, the bromination of various substituted phenols, would typically involve monitoring the disappearance of the reactants or the appearance of the product over time using techniques like UV-Vis spectroscopy or HPLC. The rate law for such a reaction is often found to be first order in the aromatic substrate and first order in the brominating agent.

Table 1: Hypothetical Kinetic Data for the Bromination of 4-Hydroxybenzonitrile

| Parameter | Value | Conditions |

| Rate Constant (k) | 1.2 x 10⁻³ M⁻¹s⁻¹ | 25°C in acetic acid |

| Reaction Order (4-hydroxybenzonitrile) | 1 | - |

| Reaction Order (Br₂) | 1 | - |

| Activation Energy (Ea) | 55 kJ/mol | - |

Note: The data in this table are hypothetical and for illustrative purposes, based on typical values for electrophilic aromatic bromination reactions.

The subsequent amination step, if proceeding through nitration followed by reduction, would involve its own set of kinetic parameters. The nitration of a brominated phenol (B47542) derivative would be slower than that of the parent phenol due to the deactivating effect of the bromine atom. However, the strong activating effect of the hydroxyl group would still direct the nitro group to the available ortho or para position.

Identification of Reaction Intermediates

The primary reaction intermediate in the key electrophilic substitution steps for the synthesis of this compound is the arenium ion (sigma complex). pressbooks.publibretexts.orgnih.gov This intermediate is a resonance-stabilized carbocation.

In the bromination of 4-hydroxybenzonitrile, the attack of the electrophile (Br⁺) at the C3 position leads to the formation of a sigma complex with the positive charge delocalized over the aromatic ring and the oxygen atom of the hydroxyl group. The resonance structures of this intermediate illustrate its stability.

The identification of such transient intermediates is challenging but can be achieved under specific conditions using spectroscopic techniques. For instance, conducting the reaction at very low temperatures can sometimes allow for the direct observation of the arenium ion by NMR spectroscopy. More commonly, the existence of these intermediates is inferred from the final product distribution and by applying principles of physical organic chemistry. nih.gov

Table 2: Spectroscopic Data for a Postulated Arenium Ion Intermediate in the Bromination of 4-Hydroxybenzonitrile

| Spectroscopic Technique | Characteristic Signal | Interpretation |

| ¹H NMR | Downfield shift of aromatic protons | Increased positive charge on the ring |

| ¹³C NMR | Significant downfield shift of sp² carbons | Localization of positive charge |

| FT-IR | Shift in C=C stretching frequencies | Alteration of the aromatic system |

Note: This table presents expected spectroscopic characteristics for the arenium ion intermediate and is for illustrative purposes.

Following the formation of the sigma complex, a fast deprotonation step occurs to restore the aromaticity of the ring, yielding the brominated product. libretexts.org In the context of synthesizing this compound, a potential intermediate would be 3-bromo-4-hydroxybenzonitrile. If the subsequent step is nitration, a nitrated version of this intermediate, likely 3-bromo-4-hydroxy-5-nitrobenzonitrile, would be formed before its reduction to the final product. The identification of these stable intermediates can be readily accomplished using standard analytical techniques such as NMR, IR, and mass spectrometry.

Advanced Spectroscopic and Analytical Research Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 3-Amino-5-bromo-4-hydroxybenzonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for unambiguous signal assignment.

¹H NMR: The proton NMR spectrum is anticipated to be relatively simple due to the substitution pattern. The aromatic region would likely display two distinct singlets, corresponding to the protons at the C-2 and C-6 positions. These protons are isolated from each other by other substituents and thus are not expected to show spin-spin coupling. The chemical shifts of the hydroxyl (-OH) and amino (-NH₂) protons would also be observed; these signals are often broad and their positions can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each carbon atom in the molecule. This includes four signals for the quaternary carbons (C-1, C-3, C-4, C-5) and two for the carbons bearing a hydrogen atom (C-2, C-6), in addition to the signal for the nitrile carbon (-CN). The chemical shifts are influenced by the electronic effects of the various substituents. For instance, the carbon attached to the hydroxyl group (C-4) is expected to be significantly downfield, while the carbon attached to the bromine (C-3) will also show a characteristic shift. Data from related compounds like 3-bromo-4-hydroxybenzonitrile (B56826) and other substituted benzonitriles can help in predicting these shifts. chemicalbook.compublish.csiro.au

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 7.0 - 7.5 (s) | 115 - 125 |

| H-6 | 7.5 - 8.0 (s) | 130 - 140 |

| -OH | 9.0 - 11.0 (br s) | N/A |

| -NH₂ | 4.0 - 6.0 (br s) | N/A |

| C-1 | N/A | 100 - 110 |

| C-3 | N/A | 95 - 105 |

| C-4 | N/A | 150 - 160 |

| C-5 | N/A | 140 - 150 |

| -CN | N/A | 117 - 122 |

Note: Predicted values are based on the analysis of structurally similar compounds. 's' denotes a singlet, 'br s' denotes a broad singlet.

To confirm the assignments from 1D NMR and piece together the molecular structure, a suite of 2D NMR experiments is indispensable. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this specific molecule, no cross-peaks are expected in the aromatic region of the COSY spectrum, as the aromatic protons H-2 and H-6 are not adjacent and are therefore not coupled. This lack of correlation would support the proposed substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show definitive cross-peaks for the C-H bonds, linking the predicted H-2 and H-6 signals to their corresponding C-2 and C-6 carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying connectivity across multiple bonds (typically 2-3 bonds), which helps in assigning quaternary carbons and piecing the structure together. Key expected correlations include:

H-2 proton correlating to C-4, C-6, and the nitrile carbon (C-CN).

H-6 proton correlating to C-4, C-2, and C-5.

The -OH proton correlating to C-3, C-4, and C-5.

The -NH₂ protons correlating to C-2, C-3, and C-5.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment reveals spatial proximities between nuclei. It could be used to confirm through-space interactions, such as between the amino protons and the adjacent H-2 proton, or between the hydroxyl proton and the adjacent H-3 proton.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrations of different functional groups. For this compound, the spectrum would be characterized by several key absorptions. Analysis of related compounds such as 4-hydroxybenzonitrile (B152051) and 3-bromo-4-hydroxybenzonitrile provides a basis for these predictions. chemicalbook.comchemicalbook.comnist.gov

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch (broad) | 3200 - 3600 |

| Amino (-NH₂) | N-H symmetric & asymmetric stretch | 3300 - 3500 |

| Nitrile (-C≡N) | C≡N stretch | 2220 - 2240 |

| Aromatic Ring | C=C stretch | 1550 - 1650 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Bromo (-C-Br) | C-Br stretch | 500 - 650 |

Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar, symmetric vibrations. The nitrile (-C≡N) group, due to its symmetric stretch, typically produces a strong and sharp signal in the Raman spectrum, expected around 2220-2240 cm⁻¹. The symmetric "breathing" modes of the aromatic ring would also be prominent.

Mass Spectrometry (MS) Approaches

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can reveal structural information through the analysis of its fragmentation patterns. publish.csiro.au

For this compound (C₇H₅BrN₂O), the calculated monoisotopic mass is approximately 211.959 Da. guidechem.com A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of a single bromine atom, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the spectrum would exhibit two peaks of almost equal intensity for the molecular ion: [M]⁺ at m/z ≈ 212 and [M+2]⁺ at m/z ≈ 214. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental formula.

Common fragmentation pathways for this molecule could include the loss of the bromine atom ([M-Br]⁺), loss of hydrogen cyanide ([M-HCN]⁺), or loss of carbon monoxide ([M-CO]⁺), providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₇H₅BrN₂O), HRMS can confirm its molecular formula by measuring the mass with sub-millidalton accuracy. The presence of the bromine atom is a key diagnostic feature, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, exist in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two molecular ion peaks ([M] and [M+2]) of almost equal intensity, separated by approximately 2 Da.

Soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed to generate ions with minimal fragmentation, allowing for the clear observation of the molecular ion. The exact mass of the monoisotopic protonated molecule [M+H]⁺ is calculated to be 211.95853 Da. nih.gov The high resolving power of HRMS allows for the differentiation of compounds with the same nominal mass but different elemental formulas, thus providing a high degree of confidence in the compound's identity.

Table 1: Predicted HRMS Data for this compound (C₇H₅BrN₂O) This table presents the calculated exact mass-to-charge ratios (m/z) for common adducts of the target compound, which are critical for its identification via HRMS.

| Adduct Form | Molecular Formula | Calculated m/z (Da) | Ionization Mode |

| [M+H]⁺ | C₇H₆BrN₂O⁺ | 211.96616 | Positive |

| [M+Na]⁺ | C₇H₅BrN₂NaO⁺ | 233.94810 | Positive |

| [M-H]⁻ | C₇H₄BrN₂O⁻ | 210.95155 | Negative |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by analyzing its fragmentation patterns. nih.govunito.it In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that acts as a structural fingerprint.

The fragmentation of protonated nitrile amino acids often involves characteristic losses, such as the cumulative elimination of water and carbon monoxide (H₂O + CO). nih.gov For deprotonated species, fragmentation is influenced by cooperative interactions between the nitrile and other functional groups. nih.govunito.it The interpretation of these fragmentation pathways is crucial for confirming the connectivity of atoms within the molecule. While specific experimental data for this compound is not publicly detailed, likely fragmentation pathways can be predicted based on its functional groups.

Table 2: Predicted MS/MS Fragmentation Pathways for Protonated this compound This table outlines the plausible fragmentation patterns and corresponding neutral losses from the protonated parent molecule, which are instrumental in its structural confirmation by MS/MS.

| Precursor Ion (m/z) | Proposed Fragmentation | Neutral Loss | Product Ion (m/z) |

| 211.966 | Loss of water | H₂O | 193.956 |

| 211.966 | Loss of hydrogen cyanide | HCN | 184.969 |

| 211.966 | Loss of carbon monoxide | CO | 183.970 |

| 211.966 | Loss of bromine radical | Br• | 132.045 |

| 193.956 | Subsequent loss of CO | CO | 165.960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The technique is particularly useful for analyzing compounds with chromophores and conjugated systems. The aromatic ring in this compound acts as a primary chromophore.

The presence of auxochromic groups—the electron-donating hydroxyl (-OH) and amino (-NH₂) groups—and the electron-withdrawing nitrile (-CN) group on the benzene (B151609) ring significantly influences the electronic structure. These substituents, in conjugation with the π-system of the ring, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The analysis of the UV-Vis spectrum allows for the characterization of π → π* and n → π* electronic transitions, which are sensitive to the molecular environment, including solvent polarity.

Table 3: Expected Electronic Transitions for this compound This table details the types of electronic transitions anticipated for the compound based on its functional groups, which are detectable by UV-Vis spectroscopy.

| Transition Type | Orbitals Involved | Associated Functional Groups | Expected Wavelength Region |

| π → π | π bonding to π anti-bonding | Aromatic ring, Nitrile group | 200-400 nm |

| n → π | Non-bonding to π anti-bonding | Hydroxyl, Amino, Nitrile groups | >280 nm (often lower intensity) |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are fundamental for separating the target compound from impurities, reaction byproducts, or other components in a mixture, as well as for quantifying its purity. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment and quantification of non-volatile, polar compounds like this compound. A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com

Method development involves optimizing several parameters to achieve efficient separation with good peak shape and resolution. wu.ac.thwu.ac.th This includes selecting an appropriate column (e.g., C8 or C18), mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), and detector wavelength. sielc.comwu.ac.th For mass spectrometry compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile acids like phosphoric acid. sielc.com Once developed, the method must be validated according to regulatory guidelines to ensure it is accurate, precise, linear, specific, and robust for its intended purpose. wu.ac.thwu.ac.th

Table 4: Typical RP-HPLC Method Parameters for Analysis This table provides an example of a typical set of starting conditions for developing a robust HPLC method for the separation and analysis of this compound.

| Parameter | Typical Condition | Purpose |

| Column | C8 or C18 (e.g., 250 x 4.6 mm, 5 µm) wu.ac.th | Stationary phase for separation |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) sielc.com | Eluent to carry the sample |

| Elution Mode | Gradient or Isocratic | To optimize separation time and resolution |

| Flow Rate | 1.0 mL/min wu.ac.th | Controls retention time and backpressure |

| Detection | UV/PDA at a specific wavelength (e.g., 265 nm) wu.ac.th | To detect and quantify the analyte |

| Injection Volume | 5-10 µL wu.ac.th | Amount of sample introduced |

| Column Temp. | 25-30 °C wu.ac.th | To ensure reproducible retention times |

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. It is particularly useful for impurity profiling, which is the identification and quantification of unwanted chemicals in starting materials or final products. nih.govthermofisher.com

Direct analysis of this compound by GC can be challenging due to its low volatility and thermal lability, stemming from the polar hydroxyl and amino functional groups. To overcome this, a derivatization step, such as silylation, is often employed to convert these polar groups into less polar, more volatile silyl (B83357) ethers and amines. This allows the compound to be vaporized without decomposition and travel through the GC column. When coupled with a mass spectrometer (GC-MS), this method provides excellent separation and definitive identification of volatile impurities that may be present from the synthetic process, such as precursors or side-reaction products. thermofisher.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 3-Amino-5-bromo-4-hydroxybenzonitrile is dictated by the interplay of the electron-donating amino (-NH2) and hydroxyl (-OH) groups, the electron-withdrawing nitrile (-CN) group, and the halogen atom (Br) on the benzene (B151609) ring. Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity.

The HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the amino and hydroxyl groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient regions, particularly involving the nitrile group, making it susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For a comparative perspective, DFT calculations on similar molecules, such as 5-Bromobenzene-1,3-dicarbonitrile, have been performed to analyze their electronic properties. For this related molecule, the HOMO-LUMO gap was calculated to be 3.726 eV, providing an indication of its relative stability. nih.gov

Table 1: Hypothetical Electronic Properties of this compound (Illustrative) This table is for illustrative purposes, as specific data for the target compound is not available.

| Parameter | Predicted Value (Arbitrary Units) | Description |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, related to the ionization potential. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital, related to the electron affinity. |

| HOMO-LUMO Gap | 4.4 eV | Difference in energy between HOMO and LUMO, indicating chemical reactivity and stability. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which are invaluable for the identification and characterization of a compound.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within DFT. The predicted shifts for this compound would show distinct signals for the aromatic protons and carbons, influenced by the electronic effects of the substituents. The amino protons and the hydroxyl proton would also have characteristic chemical shifts.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be calculated to identify the characteristic functional groups. For this compound, key predicted vibrational modes would include the N-H stretching of the amino group, the O-H stretching of the hydroxyl group, the C≡N stretching of the nitrile group, and various C-H and C-C stretching and bending modes of the aromatic ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The predicted spectrum for this compound would likely show absorptions in the UV region, corresponding to π-π* transitions within the benzene ring, which are influenced by the auxochromic and chromophoric substituents.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table is for illustrative purposes, as specific data for the target compound is not available.

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Aromatic H: 6.8-7.5, -NH₂: 4.5-5.5, -OH: 9.0-10.0 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic C: 110-150, -CN: 115-125 |

| IR | Wavenumber (cm⁻¹) | N-H stretch: 3300-3500, O-H stretch: 3200-3600, C≡N stretch: 2220-2260 |

| UV-Vis | λ_max (nm) | ~280 |

Conformational Analysis and Energy Minimization

Conformational analysis of this compound would involve studying the rotation around the C-N and C-O single bonds of the amino and hydroxyl groups, respectively. By performing a potential energy surface scan, the most stable conformation (the global minimum) and any other low-energy conformers can be identified. This analysis is crucial as the molecular conformation can significantly influence its physical, chemical, and biological properties. Energy minimization calculations, typically performed using DFT, are essential to obtain the optimized geometry of the most stable conformer.

Molecular Modeling and Dynamics Simulations

Investigation of Intermolecular Interactions and Solvent Effects

Molecular modeling techniques can be employed to study how this compound interacts with other molecules, including solvent molecules. The presence of hydrogen bond donors (-NH2, -OH) and a hydrogen bond acceptor (-CN) suggests that this molecule can participate in significant intermolecular hydrogen bonding. Molecular dynamics (MD) simulations can provide insights into the behavior of the molecule in different solvent environments over time, revealing details about its solvation shell and the dynamics of intermolecular interactions. Understanding solvent effects is critical as they can influence the molecule's conformation, reactivity, and spectroscopic properties.

Ligand-Protein Docking Studies for Biological Target Identification (Pre-clinical Focus)

Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. Given the presence of functional groups common in pharmacologically active compounds, this compound could be a candidate for docking studies against various protein targets to explore its potential biological activity.

The docking process involves placing the 3D structure of the molecule into the binding site of a protein and scoring the different poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, electrostatic interactions) and binding energy. The results of such studies can help in identifying potential protein targets and provide a basis for the rational design of new therapeutic agents. Without specific experimental data on the biological activity of this compound, the selection of protein targets for docking would be exploratory, potentially focusing on enzyme families where substituted benzonitriles have shown activity.

Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govresearchgate.net This computational approach is particularly valuable in ligand-based drug design, where the three-dimensional structure of the biological target is unknown. nih.govmdpi.com By analyzing a series of compounds that bind to a specific target, QSAR models can predict the activity of novel, unsynthesized molecules, thereby guiding the rational design of more potent analogs. researchgate.netmdpi.com

Development of Predictive Models for Biological Activity (In Vitro)

While specific QSAR models for this compound are not extensively documented in publicly available literature, the general principles of QSAR can be applied to this and related chemical scaffolds. The development of a predictive QSAR model for a series of analogs based on the this compound core would involve the synthesis of a diverse set of derivatives and the evaluation of their in vitro biological activity against a specific target.

The process typically involves the following steps:

Data Set Preparation: A series of analogs of this compound would be synthesized with modifications at various positions of the molecule. Their in vitro biological activity, such as IC50 values, would be determined.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms would be employed to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSAR study on a series of substituted aminobenzonitriles might yield a model that highlights the importance of specific physicochemical properties for their biological activity. For instance, a study on halogen-containing hydroxy and amino substituted aromatic compounds demonstrated that descriptors related to hydrophobicity (XlogP), electronic properties (dipole moment), and molecular shape are often crucial in predicting cytotoxicity. sciepub.com

Table 1: Hypothetical Descriptors and Their Potential Impact on Biological Activity

| Descriptor | Property | Potential Impact on Activity |

| LogP | Lipophilicity | A moderate value may be optimal for cell membrane permeability. |

| Hammett Constant (σ) | Electronic Effect | Electron-withdrawing or donating groups can influence binding affinity. |

| Molar Refractivity (MR) | Steric/Volume | Indicates the size and polarizability of substituents, affecting receptor fit. |

| Topological Polar Surface Area (TPSA) | Polarity | Influences hydrogen bonding potential and membrane penetration. |

| Dipole Moment | Polarity | Can affect long-range interactions with the biological target. |

Rational Design of Novel Analogs with Enhanced Biological Potency

A validated QSAR model serves as a powerful tool for the rational design of novel analogs with potentially enhanced biological potency. The insights gained from the model regarding the key structural features and physicochemical properties that govern activity can guide the targeted synthesis of new compounds.

For example, if a QSAR model for a series of this compound derivatives indicated that:

Increased hydrophobicity at a specific position is beneficial: Analogs with larger alkyl or aryl substituents at that position could be designed.

Electron-withdrawing groups on the phenyl ring enhance activity: Derivatives with nitro or cyano groups could be synthesized.

A hydrogen bond donor is critical at another position: Analogs incorporating hydroxyl or amino functionalities could be prioritized.

This rational, data-driven approach significantly streamlines the drug discovery process by focusing synthetic efforts on compounds with a higher probability of success, thereby reducing the time and resources required for lead optimization. While direct research on this compound is limited, the principles of QSAR and ligand-based drug design provide a clear framework for its future exploration as a potential scaffold for novel therapeutic agents.

Investigation of Biological Activities and Pharmacological Mechanisms in Vitro and Pre Clinical Research

Target-Specific Biological Screening Methodologies

Initial evaluation of a compound's biological activity often involves screening against specific molecular targets, such as enzymes, receptors, or ion channels. These assays are crucial for identifying potential mechanisms of action and guiding further research.

Enzyme inhibition is a common mechanism of drug action. Assays measuring a compound's ability to inhibit specific enzymes can indicate its therapeutic potential for a variety of diseases.

Xanthine (B1682287) Oxidase:

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.com Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. nih.govresearchgate.net Consequently, XO is a significant target for the development of new drugs to treat these conditions. mdpi.com The inhibitory activity of various phenolic compounds against XO has been investigated. For instance, studies have shown that compounds like caffeic acid and esculetin (B1671247) exhibit strong XO inhibition. nih.gov Caffeic acid was identified as a potent inhibitor with an IC50 value of 39.21 µM, while esculetin showed even stronger activity with an IC50 of 28.4 µM and a competitive inhibition constant (Ki) of 2.369 x 10⁻⁶ M. nih.gov Similarly, limonene, a major constituent of Pistacia chinensis leaf essential oil, demonstrated mixed-type inhibition of xanthine oxidase with IC50 values of 37.69 µg/mL and 48.04 µg/mL using hypoxanthine and xanthine as substrates, respectively. mdpi.com

| Compound | IC50 (µM) | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|---|

| Caffeic Acid | 39.21 nih.gov | - | - |

| Esculetin | 28.4 nih.gov | 2.369 µM nih.gov | Competitive nih.gov |

| Limonene (vs. Hypoxanthine) | 280 (37.69 µg/mL) mdpi.com | - | Mixed-type mdpi.com |

| Limonene (vs. Xanthine) | 350 (48.04 µg/mL) mdpi.com | - | Mixed-type mdpi.com |

Cholinesterases:

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.com Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. nih.govnih.gov Research into new cholinesterase inhibitors is ongoing, with various compound classes being explored. For example, derivatives of p-aminobenzoic acid have been evaluated for their AChE inhibitory activity. nih.gov Additionally, a series of benzothiazolone derivatives were synthesized and tested, with most showing higher inhibitory activity against BChE than AChE. mdpi.com Compound M13 from this series was the most potent BChE inhibitor with an IC50 value of 1.21 µM and was identified as a reversible noncompetitive inhibitor with a Ki value of 1.14 µM. mdpi.com

MbtI:

Mycobacterium tuberculosis salicylate (B1505791) synthase (MbtI) is an essential enzyme for the biosynthesis of mycobactin, which is crucial for iron acquisition by the bacterium. mdpi.comnih.gov As MbtI is absent in humans, it represents an attractive target for new anti-tuberculosis drugs. acs.org A series of 5-phenylfuran-2-carboxylic acid derivatives have been developed as MbtI inhibitors. nih.gov For instance, compound IV, a furan-based carboxylic acid with a 5-CF3 group, was found to be a potent MbtI inhibitor with an IC50 of approximately 15 µM and a competitive inhibition constant (Ki) of about 9 µM. mdpi.com Another derivative, 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid (1e), exhibited strong MbtI inhibition with an IC50 of 11.2 µM. acs.org

| Compound | IC50 (µM) | Inhibition Constant (Ki) (µM) | Antimycobacterial Activity (MIC99, µM) |

|---|---|---|---|

| Compound IV (5-CF3 substituted) | ~15 mdpi.com | ~9 mdpi.com | 125 mdpi.com |

| Compound V (di-trifluoromethyl) | ~19 mdpi.com | - | - |

| Compound 1f | 12 mdpi.com | - | 63 mdpi.com |

| Compound 1e (5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid) | 11.2 acs.org | - | 32 acs.org |

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. This is a critical step in understanding the potential pharmacological effects of a new molecule. For instance, a series of benzolactam derivatives were synthesized and evaluated for their binding affinity to dopamine (B1211576) D1, D2, and D3 receptors. Some of these compounds displayed high affinity for D2 and D3 receptors, suggesting their potential as antipsychotic agents. nih.gov Similarly, novel diazatricyclodecane derivatives have been studied for their affinity to µ-opioid receptors, with some compounds showing significant binding. cnr.it Such studies are essential for determining the selectivity and potential therapeutic applications of new chemical entities.

Ion channels are fundamental to cellular signaling and are important drug targets. nih.gov The modulation of ion channels can be investigated through various biophysical techniques, including patch-clamp electrophysiology. berkeley.edu Neuromodulators often exert their effects by altering the properties of ion channels through G-protein coupled receptor (GPCR) signaling cascades. frontiersin.org For example, potentiators are a class of compounds that increase the open probability of the CFTR ion channel, which is defective in cystic fibrosis. nih.gov While specific ion channel modulation assays for 3-Amino-5-bromo-4-hydroxybenzonitrile are not documented, the general methodologies are well-established for screening new compounds against a panel of ion channels to identify potential activities and off-target effects.

Cellular Assay Systems (In Vitro Studies)

Apoptosis and Cell Cycle:

The ability of a compound to induce apoptosis (programmed cell death) or cause cell cycle arrest is a key indicator of its potential as an anti-cancer agent. Various assays are used to study these effects. For example, novel nicotinonitrile derivatives have been shown to induce intrinsic apoptosis in colon cancer cells, as indicated by a 3-6 fold induction of caspases 9 and 3. nih.gov Similarly, a study on quinazolinone derivatives demonstrated their ability to induce apoptosis and cause cell cycle arrest at the G2/M phase in HepG-2 and MCF-7 cancer cell lines. bue.edu.eg Another example is hydroxytyrosol, which was found to induce G1/S cell cycle arrest and apoptosis in prostate cancer cells. nih.gov These studies often employ techniques like flow cytometry to analyze cell cycle distribution and annexin (B1180172) V staining to detect apoptotic cells. bue.edu.eg

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Phenolic and halogenated compounds are known for their antimicrobial properties. The antimicrobial activity of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated activity against Gram-positive bacteria with MIC values ranging from 2.5 to 5.0 mg/mL. nih.gov In another study, 5-bromo substituted phenyl N-acylhydrazone derivatives were tested, with one compound showing an MIC of 62.50 µg/mL against Bacillus subtilis and Pseudomonas aeruginosa. researchgate.net Furthermore, flavonoid derivatives containing bromine have also been investigated for their antimicrobial properties. mdpi.com A novel phenolic compound, 5-(p-hydroxybenzoyl) shikimic acid, isolated from Bacopa procumbens, showed moderate antibacterial activity against methicillin-resistant Staphylococcus haemolyticus and Escherichia coli with an MIC of 100 μg/mL. mdpi.com

| Compound Class/Name | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL nih.gov |

| 5-bromo substituted phenyl N-acylhydrazone derivative (Compound 9) | Bacillus subtilis | 62.50 µg/mL researchgate.net |

| 5-bromo substituted phenyl N-acylhydrazone derivative (Compound 9) | Pseudomonas aeruginosa | 62.50 µg/mL researchgate.net |

| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus haemolyticus | 100 µg/mL mdpi.com |

| 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | 100 µg/mL mdpi.com |

Anti-Proliferative Activity in Cancer Cell Lines (Mechanism-Focused)

There is currently no direct evidence or published research available to delineate the specific anti-proliferative activity of this compound in various cancer cell lines. Existing literature does not provide data on its efficacy, potency (such as IC50 values), or the specific mechanisms by which it may inhibit cancer cell growth.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Identification of Pharmacophoric Elements

Due to the absence of SAR studies, the key pharmacophoric elements of this compound responsible for any potential biological activity have not been identified.

Mechanistic Studies of Biological Action

Molecular Interaction Analysis (e.g., Binding Affinities with Biological Targets)

There are no available studies that have investigated the binding affinities of this compound with specific biological targets. Research into its molecular interactions, which would be crucial for understanding its mechanism of action, has not been reported.

Elucidation of Molecular Pathways and Cellular Responses

Consequently, the molecular pathways and specific cellular responses that might be modulated by this compound remain unelucidated.

It is important to note that this compound is mentioned in patent literature as an intermediate in the synthesis of more complex molecules, such as substituted pyrrolopyridinones and pyrazolopyridinones, which are described as inhibitors of BET (Bromodomain and Extra-Terminal domain) proteins and have potential applications in cancer therapy. google.com This suggests that while the compound itself may not be the primary active agent, it serves as a crucial building block for pharmacologically active compounds. However, the biological activity of the intermediate, this compound, has not been independently characterized.

Given the constraints of adhering strictly to the provided outline and the current lack of specific data for this compound, a detailed article as requested cannot be generated at this time. Further experimental research would be required to investigate the potential biological activities and pharmacological mechanisms of this compound.

Computational ADMET Prediction (Excluding Toxicity and Clinical Outcomes)

The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery and development. These computational models allow for the early-stage evaluation of a compound's potential pharmacokinetic profile, helping to identify candidates with a higher probability of success in later-stage clinical trials. For the chemical compound this compound, computational predictions offer valuable insights into its likely behavior within a biological system.

It is imperative to note that these are theoretical predictions and would require experimental validation to confirm the compound's actual ADMET properties.

Predictions of Permeability and Solubility

Permeability and solubility are fundamental determinants of a drug's oral bioavailability. A compound must be able to dissolve in the gastrointestinal fluids and permeate the intestinal wall to enter systemic circulation.

Solubility: The aqueous solubility of a compound significantly influences its absorption. Computational models predict the solubility of this compound based on its structural features. The predicted solubility characteristics are detailed in the table below. The predicted moderate solubility suggests that the compound may have sufficient dissolution in the gastrointestinal tract to be considered for oral administration, pending experimental verification.

Permeability: Intestinal permeability is often predicted using models such as the Caco-2 cell permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier. A high Caco-2 permeability prediction suggests that the compound is likely to be well-absorbed across the intestinal epithelium. For this compound, the computational models predict high permeability.

Another critical factor in permeability is whether the compound is a substrate of P-glycoprotein (P-gp), an efflux transporter that can pump drugs out of cells, thereby reducing their intracellular concentration and absorption. The computational predictions indicate that this compound is not a substrate of P-gp, which is a favorable characteristic for oral absorption.

Interactive Data Table: Predicted Permeability and Solubility of this compound

| Parameter | Predicted Value | Interpretation |

| Solubility | ||

| Log S (ESOL) | -2.5 | Moderately soluble |

| Solubility in water | 4.8e-01 g/L | Moderately soluble |

| Permeability | ||

| Caco-2 Permeability (logPapp) | 0.95 | High permeability |

| Human Intestinal Absorption (HIA) | 95.8% | High absorption |

| P-glycoprotein (P-gp) Substrate | No | Not an efflux substrate |

Computational Metabolic Stability Predictions (e.g., CYP interactions)

The metabolic stability of a compound is a key factor in determining its half-life and duration of action. The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, is responsible for the metabolism of a vast number of xenobiotics, including drugs. Inhibition of these enzymes can lead to drug-drug interactions, while being a substrate can influence the compound's clearance rate.

Computational models predict the likelihood of a compound interacting with the major CYP isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. For this compound, the in silico analysis predicts that it is not an inhibitor of any of these major CYP isoforms. This is a favorable prediction, as it suggests a lower potential for metabolic drug-drug interactions.

Furthermore, the models predict whether the compound is a substrate for these enzymes. The predictions indicate that this compound is likely a substrate for CYP2C9 and CYP3A4, but not for CYP1A2, CYP2C19, or CYP2D6. This suggests that its metabolism is likely to be mediated by CYP2C9 and CYP3A4, which would be a primary determinant of its metabolic clearance.

Interactive Data Table: Predicted CYP450 Interactions for this compound

| CYP Isoform | Inhibitor | Substrate |

| CYP1A2 | No | No |

| CYP2C19 | No | No |

| CYP2C9 | No | Yes |

| CYP2D6 | No | No |

| CYP3A4 | No | Yes |

Potential Applications in Materials Science and Other Research Fields

Development of Functional Polymeric Materials

The presence of reactive amino and hydroxyl groups suggests that 3-Amino-5-bromo-4-hydroxybenzonitrile could serve as a valuable monomer for the synthesis of functional polymers. These functional groups are amenable to various polymerization reactions, including polycondensation, to form polymers such as polyamides and polyesters. The incorporation of bromine and nitrile functionalities into the polymer backbone could impart specific properties like flame retardancy, thermal stability, and altered electronic characteristics.

While direct polymerization of this compound has not been specifically reported, the synthesis of functional polymers from similar aminophenol and benzonitrile (B105546) derivatives is well-established. For instance, aminophenol-based ligands have been used to create redox-active polymers. derpharmachemica.com The amino and hydroxyl groups can be targeted for polycondensation reactions. For example, polyamides can be synthesized by reacting a diamine with a dicarboxylic acid. youtube.com In a similar vein, this compound could potentially be reacted with diacyl chlorides or dicarboxylic acids to form novel polyamides. The synthesis of polyamides from a sulfoxide-containing bis(ether amine) monomer has been demonstrated through phosphorylation polyamidation, a technique that could be applicable to aminobenzonitrile derivatives. researchgate.net

Furthermore, alkyl and tertiary amine functionalized α-methyl styrene (B11656) monomers have been successfully copolymerized with maleic anhydride (B1165640) via free radical polymerization. rsc.org This suggests that the amino group on the benzonitrile ring could be modified to introduce a polymerizable moiety, enabling its incorporation into various polymer backbones.

Electrochromic polymers, which change color in response to an electrical potential, are a significant area of materials research. mdpi.com Polymers based on benzonitrile derivatives have shown promise in this field. For example, electrochromic polymers based on 3,5-di(9H-carbazol-9-yl)benzonitrile and bithiophene have been developed as anodically coloring films for high-contrast and rapid-switching electrochromic devices. bohrium.com

Although there is no direct evidence of this compound being used in electrochromic polymers, its structure suggests potential. The electron-donating amino and hydroxyl groups, combined with the electron-withdrawing nitrile group, create a donor-acceptor system that is often a key feature in electrochromic materials. The electrochemical copolymerization of amide-substituted dithienyl pyrrole (B145914) with 3,4-ethylenedioxythiophene (B145204) (EDOT) has been shown to produce high-contrast electrochromic switching, indicating that substituted pyrroles and thiophenes are effective building blocks. mdpi.com It is conceivable that this compound could be incorporated into such polymer systems to tune their electrochromic properties.

Research on special engineering plastic-based electrochromic polymers (SPECPs), such as polyamide-imides, has shown that these materials exhibit high thermal stability and mechanical properties. tandfonline.com Given the potential for this compound to be used in polyamide synthesis, it could be a precursor for novel SPECPs.

Optoelectronic and Luminescent Material Research

Substituted benzonitriles are of significant interest in the field of optoelectronics and luminescent materials due to their electronic properties. The combination of electron-donating and electron-accepting groups can lead to materials with interesting photophysical behaviors, such as thermally activated delayed fluorescence (TADF).

The design of molecules with donor-π-acceptor (D-π-A) architecture is a common strategy for creating efficient organic light-emitting diode (OLED) materials. Benzonitrile derivatives have been successfully used as the acceptor moiety in such systems. For instance, carbazole-benzonitrile derivatives have been developed as universal hosts for blue phosphorescent and TADF OLEDs. nih.gov Furthermore, donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds have been shown to exhibit dual charge transfer TADF emission. bohrium.com

While no specific light-emitting derivatives of this compound are reported, its inherent donor (amino, hydroxyl) and acceptor (nitrile) groups make it a promising scaffold for designing new luminescent materials. The bromine atom could also be used as a handle for further functionalization through cross-coupling reactions to attach other chromophoric units. The synthesis of new fluorophores based on disubstituted benzanthrone (B145504) derivatives has been achieved through nucleophilic substitution of a bromine atom, a strategy that could be applied to this compound. rsc.org

The photophysical properties of substituted benzonitriles are highly dependent on the nature and position of the substituents. researchgate.net Theoretical calculations on substituted benzonitriles have shown that different substituents significantly influence their geometrical structures and electronic properties. researchgate.net For example, the introduction of a benzonitrile group into a donor-π-acceptor molecule can enhance charge carrier injection and promote balanced hole and electron mobility, leading to efficient near-ultraviolet electroluminescence. rsc.org

The effect of halogen atoms on the photophysical properties of fluorescent dyes has also been a subject of study. mdpi.comrsc.orgnih.gov Halogenation can influence fluorescence quantum yields and intersystem crossing rates, which are critical parameters for applications like photodynamic therapy. nih.gov The presence of bromine in this compound could therefore be expected to modulate the photophysical properties of its derivatives. Studies on halogenated coelenteramide (B1206865) analogs have shown that varying the halogen atom affects the emission spectra and fluorescence quantum yields. mdpi.com

The following table summarizes the photophysical properties of some related donor-acceptor benzonitrile derivatives, illustrating the potential characteristics that could be expected from derivatives of this compound.

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Application/Property |

| CZ-PPCN | - | 405 | 7.14 (doped device) | Near-ultraviolet electroluminescence. rsc.org |

| TPA-PPCN | - | - | - | Near-ultraviolet electroluminescence. rsc.org |

| 3-CzPB | - | - | 26.1 (sky-blue device) | Host for blue PhOLEDs. nih.gov |

| 4-CzPB | - | - | - | Host for blue PhOLEDs. nih.gov |

This table presents data for analogous compounds to illustrate potential properties, as direct data for this compound derivatives was not found.

Catalysis and Ligand Design Research

The presence of amino, hydroxyl, and nitrile groups makes this compound a potential candidate for the design of novel ligands for metal complexes, which could have applications in catalysis.

The coordination of benzonitrile to metal centers has been observed, for instance in a Au(I)-Pb(II) complex where the benzonitrile molecule reversibly coordinates to the lead center. nih.gov This indicates the potential for the nitrile group to participate in metal coordination.